Levetiracetam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

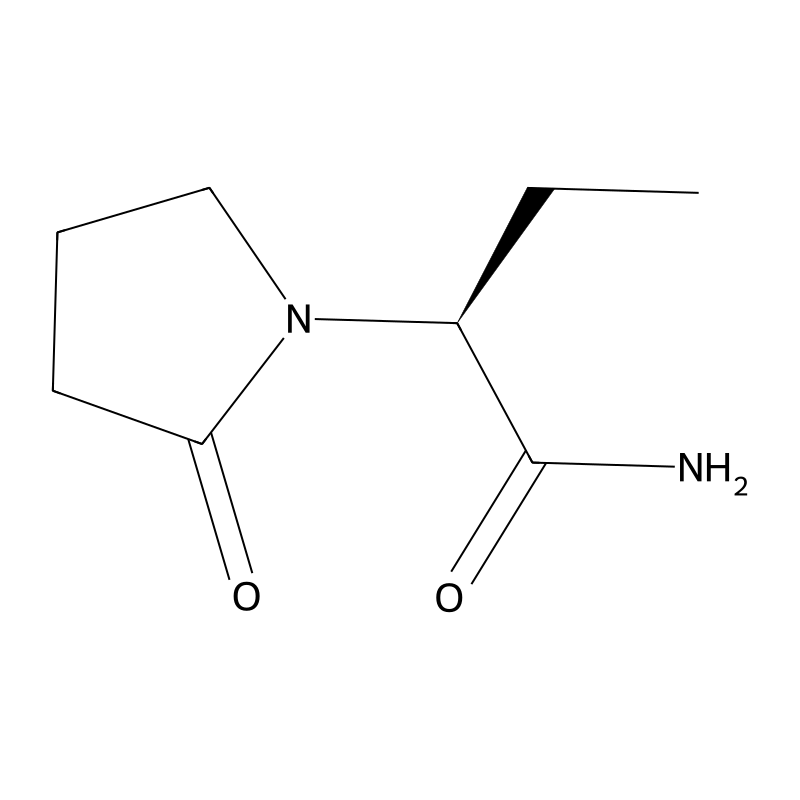

SMILES

solubility

Very soluble in water (104.0 g/100 mL). It is freely soluble in chloroform (65.3 g/100 mL) and in methanol (53.6 g/mL), soluble in ethanol (16.5 g/mL), sparingly soluble in acetonitrile (5.7 g/100 mL) and practically insoluble in n-hexane. (Solubility limits are expressed as g/100 mL solvent)

Synonyms

Canonical SMILES

Isomeric SMILES

Levetiracetam is a pyrrolidine derivative and the enantiopure (S)-isomer of etiracetam, widely utilized as a highly soluble, metabolically inert baseline in neuropharmacological formulation and SV2A-targeted research [1]. Unlike many lipophilic central nervous system (CNS) agents, levetiracetam is characterized by its exceptional aqueous solubility (104.0 g/100 mL) and a highly favorable pharmacokinetic profile that includes less than 10% plasma protein binding and complete independence from hepatic cytochrome P450 (CYP450) metabolism[1]. These distinct physicochemical and metabolic properties make it an ideal, non-interacting active pharmaceutical ingredient (API) for complex polypharmacy models, liquid formulation development, and targeted synaptic vesicle research.

Substituting levetiracetam with older racetams (such as piracetam), racemic mixtures (etiracetam), or next-generation analogs (brivaracetam) fundamentally alters experimental parameters and formulation requirements. Piracetam lacks the specific synaptic vesicle protein 2A (SV2A) binding mechanism entirely, rendering it useless for targeted SV2A research [1]. Utilizing racemic etiracetam introduces 50% of the pharmacologically inactive (R)-enantiomer, which halves the effective binding capacity per unit mass and introduces unnecessary metabolic burden [1]. Furthermore, while newer analogs like brivaracetam offer higher SV2A affinity, they are extensively metabolized in the liver and exhibit higher lipophilicity [2]. Levetiracetam remains the mandatory choice when a researcher or formulator requires a CYP450-independent, highly water-soluble SV2A ligand without the confounding variables of hepatic metabolism or inactive isomers [2].

Enantiopure (S)-Isomer Specificity for SV2A Target Engagement

Levetiracetam is the enantiopure (S)-isomer of etiracetam. In competitive binding assays, levetiracetam specifically targets the synaptic vesicle glycoprotein 2A (SV2A) with a Ki of approximately 1.74 μM [1]. In stark contrast, the (R)-enantiomer present in racemic etiracetam is pharmacologically inactive at the SV2A site [2]. Procuring the pure (S)-enantiomer ensures that 100% of the API actively engages the target, whereas using the racemate requires double the mass for equivalent activity and introduces an inert stereoisomer into the biological or chemical system.

| Evidence Dimension | SV2A receptor binding activity |

| Target Compound Data | Active SV2A binding (Ki ~ 1.74 μM) |

| Comparator Or Baseline | (R)-enantiomer (inactive) / Racemic etiracetam (50% inactive) |

| Quantified Difference | 100% active API vs. 50% active API in racemate |

| Conditions | In vitro SV2A competition binding assays |

Procuring the enantiopure (S)-form is essential to maximize target engagement efficiency and eliminate the confounding biological presence of the inactive (R)-isomer.

CYP450-Independent Metabolism and Minimal Protein Binding

Levetiracetam differentiates itself from both standard neuroactive compounds and newer analogs like brivaracetam through its exceptionally clean metabolic profile. It exhibits less than 10% plasma protein binding and is metabolized via enzymatic hydrolysis of the acetamide group, completely independent of the liver cytochrome P450 (CYP450) system[1]. In contrast, brivaracetam is extensively metabolized in the liver, requiring dose adjustments in hepatic impairment[2]. This makes levetiracetam highly predictable in complex media and polypharmacy environments.

| Evidence Dimension | Plasma protein binding and CYP450 dependence |

| Target Compound Data | <10% protein binding; 0% CYP450 dependence |

| Comparator Or Baseline | Brivaracetam (extensively hepatically metabolized) |

| Quantified Difference | Complete elimination of CYP450-mediated drug-drug interaction pathways |

| Conditions | Human pharmacokinetic and metabolic profiling |

This clean metabolic profile makes levetiracetam the optimal choice for complex polypharmacy models and formulation studies where drug-drug interactions and protein displacement must be minimized.

Exceptional Aqueous Solubility for High-Concentration Formulations

A defining procurement advantage of levetiracetam is its remarkable aqueous solubility, measured at 104.0 g/100 mL [1]. This highly hydrophilic nature contrasts sharply with more lipophilic analogs, allowing levetiracetam to be seamlessly formulated into high-concentration aqueous solutions (e.g., 100 mg/mL oral drops or intravenous preparations) without the need for complex, potentially toxic solubilizing excipients or co-solvents [1].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | 104.0 g/100 mL |

| Comparator Or Baseline | Lipophilic racetam analogs (requiring co-solvents) |

| Quantified Difference | Enables stable, excipient-free >100 mg/mL aqueous solutions |

| Conditions | Standard aqueous solubility testing at room temperature |

High water solubility drastically simplifies downstream manufacturing, enabling straightforward and cost-effective development of liquid oral and intravenous drug delivery systems.

Development of High-Concentration Aqueous Formulations

Due to its exceptional solubility (104.0 g/100 mL), levetiracetam is the ideal API for developing and testing high-concentration liquid delivery systems, such as intravenous infusions or pediatric oral solutions, without relying on complex solubilizing excipients [1].

Baseline Control in SV2A Ligand Discovery

As the foundational, enantiopure SV2A ligand with a well-characterized Ki of ~1.74 μM, levetiracetam serves as the mandatory benchmark material for in vitro screening and structural optimization of next-generation synaptic vesicle modulators [2].

Polypharmacy and Drug-Drug Interaction (DDI) Modeling

Because it exhibits <10% protein binding and is entirely independent of CYP450 metabolism, levetiracetam is the optimal neuroactive compound for complex in vivo polypharmacy models where metabolic interference and protein displacement must be strictly controlled [1].

Purity

Physical Description

Color/Form

White to off-white crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

log Kow = -0.49 (est)

Odor

Appearance

Melting Point

117 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 116 of 118 companies with hazard statement code(s):;

H302 (89.66%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (89.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Levetiracetam Sun is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam Sun is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults and children from four years of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy. Levetiracetam Sun concentrate is an alternative for patients when oral administration is temporarily not feasible.

Levetiracetam Hospira is indicated as monotherapy in the treatment of partial onset seizures with or without secondary generalisation in adults and adolescents from 16 years of age with newly diagnosed epilepsy. Levetiracetam Hospira is indicated as adjunctive therapyin the treatment of partial onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with Juvenile Myoclonic Epilepsy . in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with Idiopathic Generalised Epilepsy . Levetiracetam Hospira concentrate is an alternative for patients when oral administration is temporarily not feasible.

Matever is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Matever is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.

Levetiracetam ratiopharm is indicated as monotherapy in the treatment of partial onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam ratiopharm is indicated as adjunctive therapy: in the treatment of partial onset seizures with or without secondary generalisation in adults, children and infants from 1 month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.

Levetiracetam Actavis is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam Actavis is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.

Levetiracetam Actavis Group is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam Actavis Group is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from 1 month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.

Levetiracetam Teva is indicated as monotherapy in the treatment of partial onset seizures with or without secondary generalisation in adults and adolescents from 16 years of age with newly diagnosed epilepsy. Levetiracetam Teva is indicated as adjunctive therapy: in the treatment of partial onset seizures with or without secondary generalisation in adults, adolescents, children and infants from 1 month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.

Levetiracetam is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.

Keppra is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Keppra is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.

Levetiracetam is a novel antiepileptic drug used to treat partial, myoclonic, and tonic-clonic seizures. In 2000, the FDA approved the use of the oral formulation as adjunctive therapy for the treatment of focal seizures, myoclonic seizures, and primary generalized seizures. In addition, the FDA approved intravenous levetiracetam (LEV) in 2006 for use in patients older than 15 years as adjunctive anticonvulsant therapy when the oral formulation is not tolerated. In Europe, it is approved for treating partial seizures as a single agent and as an add-on treatment for partial seizures, tonic-clonic seizures, and myoclonic seizures.

Livertox Summary

Drug Classes

Anticonvulsants

Therapeutic Uses

Pharmacology

Levetiracetam is a pyrrolidine with antiepileptic activity. The exact mechanism through which levetiracetam exerts its effects is unknown but does not involve inhibitory and excitatory neurotransmitter activity. Stereoselective binding of levetiracetam was confined to synaptic plasma membranes in the central nervous system with no binding occurring in peripheral tissue. Levetiracetam inhibits burst firing without affecting normal neuronal excitability, which suggests that it may selectively prevent hyper-synchronization of epileptiform burst firing and propagation of seizure activity.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX14 - Levetiracetam

Mechanism of Action

The precise mechanism by which levetiracetam exerts its antiepileptic effect is unknown. The antiepileptic activity of levetiracetam was assessed in a number of animal models of epileptic seizures. Levetiracetam did not inhibit single seizures induced by maximal stimulation with electrical current or different chemoconvulsants and showed only minimal activity in submaximal stimulation and in threshold tests. Protection was observed, however, against secondarily generalized activity from focal seizures induced by pilocarpine and kainic acid, two chemoconvulsants that induce seizures that mimic some features of human complex partial seizures with secondary generalization. Levetiracetam also displayed inhibitory properties in the kindling model in rats, another model of human complex partial seizures, both during kindling development and in the fully kindled state. The predictive value of these animal models for specific types of human epilepsy is uncertain.

In vitro and in vivo recordings of epileptiform activity from the hippocampus have shown that levetiracetam inhibits burst firing without affecting normal neuronal excitability, suggesting that levetiracetam may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure activity.

Levetiracetam at concentrations of up to 10 muM did not demonstrate binding affinity for a variety of known receptors, such as those associated with benzodiazepines, GABA (gammaaminobutyric acid), glycine, NMDA (N-methyl-D-aspartate), re-uptake sites, and second messenger systems. Furthermore, in vitro studies have failed to find an effect of levetiracetam on neuronal voltage-gated sodium or T-type calcium currents and levetiracetam does not appear to directly facilitate GABAergic neurotransmission. However, in vitro studies have demonstrated that levetiractem opposes the activity of negative modulators of GABA- and glycine-gated currents and partially inhibits N-type calcium currents in neuronal cells.

A saturable and stereoselective neuronal binding site in rat brain tissue has been described for levetiracetam. Experimental data indicate that this binding site is the synaptic vesicle protein SV2A, thought to be involved in the regulation of vesicle exocytosis. Although the molecular significance of levetiracetam binding to synaptic vesicle protein SV2A is not understood, levetiracetam and related analogs showed a rank order of affinity for SV2A which correlated with the potency of their antiseizure activity in audiogenic seizure-prone mice. These findings suggest that the interaction of levetiracetam with the SV2A protein may contribute to the antiepileptic mechanism of action of the drug.

For more Mechanism of Action (Complete) data for LEVETIRACETAM (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Major facilitator superfamily

VNT family

SV2A [HSA:9900] [KO:K06258]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Approximately 66% of the administered dose of levetiracetam is excreted in the urine as unchanged drug, while only 0.3% of the total dose is excreted via the feces. The primary inactive metabolite of levetiracetam, L057, is also found in the urine as approximately 24% of the administered dose.

The volume of distribution of levetiracetam is approximately 0.5 to 0.7 L/kg.

The total plasma clearance of levetiracetam is 0.96 mL/min/kg, with renal clearance comprising 0.6 mL/min/kg. The primary inactive metabolite of levetiracetam, L057, has a renal clearance of 4 mL/min/kg. Given the relatively high proportion of drug undergoing renal clearance, overall clearance of levetiracetam is reduced in patients with renal impairment.

Absorption of levetiracetam is rapid, with peak plasma concentrations occurring in about an hour following oral administration in fasted subjects. The oral bioavailability of levetiracetam tablets is 100% and the tablets and oral solution are bioequivalent in rate and extent of absorption. Food does not affect the extent of absorption of levetiracetam but it decreases C max by 20% and delays T max by 1.5 hours.

The pharmacokinetics of levetiracetam are linear over the dose range of 500-5000 mg. Steady state is achieved after 2 days of multiple twice-daily dosing.

Levetiracetam is not significantly protein-bound (<10% bound) and its volume of distribution is close to the volume of intracellular and extracellular water.

Levetiracetam C max and AUC were 20% higher in women (N=11) compared to men (N=12). However, clearances adjusted for body weight were comparable.

For more Absorption, Distribution and Excretion (Complete) data for LEVETIRACETAM (12 total), please visit the HSDB record page.

Metabolism Metabolites

Levetiracetam is not extensively metabolized in humans. The major metabolic pathway is the enzymatic hydrolysis of the acetamide group, which produces the carboxylic acid metabolite, ucb L057 (24% of dose) and is not dependent on any liver cytochrome P450 isoenzymes. The major metabolite is inactive in animal seizure models. Two minor metabolites were identified as the product of hydroxylation of the 2-oxo-pyrrolidine ring (2% of dose) and opening of the 2-oxo-pyrrolidine ring in position 5 (1% of dose). There is no enantiomeric interconversion of levetiracetam or its major metabolite.

The major metabolic pathway of levetiracetam (24% of dose) is an enzymatic hydrolysis of the acetamide group. No CYP450 metabolism detected. Route of Elimination: Sixty-six percent (66%) of the dose is renally excreted unchanged. The metabolites have no known pharmacological activity and are renally excreted. The mechanism of excretion is glomerular filtration with subsequent partial tubular reabsorption. Half Life: 6-8 hours

Wikipedia

FDA Medication Guides

LEVETIRACETAM

TABLET, EXTENDED RELEASE;ORAL

TRIPOINT

03/12/2024

KEPPRA

LEVETIRACETAM

TABLET;ORAL

SOLUTION;ORAL

UCB INC

03/12/2024

KEPPRA XR

UCB INC

SPRITAM

TABLET, FOR SUSPENSION;ORAL

APRECIA PHARMS

06/14/2024

Drug Warnings

Because of the possibility of increased seizure frequency, anticonvulsant drugs, including levetiracetam, should not be discontinued suddenly. Levetiracetam should be withdrawn gradually by reducing the dosage by 1g daily at 2-week intervals.

Adverse effects occurring in 1% or more of patients receiving levetiracetam and more frequently than placebo include somnolence, asthenia, headache, infection, dizziness, pain, pharyngitis, depression, nervousness, rhinitis, anorexia, ataxia, vertigo, amnesia, anxiety, emotional lability, hostility, paresthesia, increased cough, sinusitis, and diplopia and were reported in clinical studies in which levetiracetam was administered in conjunction with other anticonvulsants. Asthenia, somnolence, and dizziness occurred predominantly during the initial 4 weeks of treatment.

Minor decreases in total mean erythrocyte count, mean hemoglobin, and mean hematocrit have been reported. Leukopenia, neutropenia, pancytopenia (with myelosuppression in some cases), and thrombocytopenia also have been observed, although a causal relationship to the drug has not been established.

For more Drug Warnings (Complete) data for LEVETIRACETAM (12 total), please visit the HSDB record page.

Biological Half Life

... The plasma elimination half-life of the unchanged drug varied between 7.4 hr and 7.9 hr. ...

Levetiracetam plasma half-life in adults is 7 +/-1 hour and is unaffected by either dose or repeated administration.

Use Classification

Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category

Human drugs -> Nervous system -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Interactions

/Levetiracetam/ had no effect on the pharmacokinetic disposition of phenytoin in patients with refractory epilepsy. Pharmacokinetics of levetiracetam were also not affected by phenytoin.

Levetiracetam did not alter the pharmacokinetics of valproate in healthy volunteers. Valproate 500 mg twice daily did not modify the rate or extent of levetiracetam absorption or its plasma clearance or urinary excretion. There also was no effect on exposure to and the excretion of the primary metabolite, ucb L057. Potential drug interactions between /levetiracetam/ and other Antiepileptic Drugs (AEDs) (carbamazepine, gabapentin, lamotrigine, phenobarbital, phenytoin, primidone and valproate) were also assessed by evaluating the serum concentrations of levetiracetam and these AEDs during placebo-controlled clinical studies. These data indicate that levetiracetam does not influence the plasma concentration of other AEDs and that these AEDs do not influence the pharmacokinetics of levetiracetam.

/Levetiracetam/ did not influence the pharmacokinetics and pharmacodynamics (ECG) of digoxin given as a 0.25 mg dose every day. Coadministration of digoxin did not influence the pharmacokinetics of levetiracetam.

For more Interactions (Complete) data for LEVETIRACETAM (7 total), please visit the HSDB record page.

Dates

2: Yuan Y, Peizhi Z, Maling G, Wu L, Yunhe M, Xiang W, Qing M, Yanhui L, Ruofei L, Jiewen L. The efficacy of levetiracetam for patients with supratentorial brain tumors. J Clin Neurosci. 2015 Aug;22(8):1227-31. doi: 10.1016/j.jocn.2015.01.025. Epub 2015 Jun 6. Review. PubMed PMID: 26051171.

3: Mruk AL, Garlitz KL, Leung NR. Levetiracetam in neonatal seizures: a review. J Pediatr Pharmacol Ther. 2015 Mar-Apr;20(2):76-89. doi: 10.5863/1551-6776-20.2.76. Review. PubMed PMID: 25964725; PubMed Central PMCID: PMC4418685.

4: Lewis JC, Albertson TE, Walsh MJ. An 11-year review of levetiracetam ingestions in children less than 6 years of age. Clin Toxicol (Phila). 2014 Nov;52(9):964-8. doi: 10.3109/15563650.2014.965828. Epub 2014 Oct 6. Review. PubMed PMID: 25283254.

5: Halma E, de Louw AJ, Klinkenberg S, Aldenkamp AP, IJff DM, Majoie M. Behavioral side-effects of levetiracetam in children with epilepsy: a systematic review. Seizure. 2014 Oct;23(9):685-91. doi: 10.1016/j.seizure.2014.06.004. Epub 2014 Jun 12. Review. PubMed PMID: 24981629.

6: Mbizvo GK, Dixon P, Hutton JL, Marson AG. The adverse effects profile of levetiracetam in epilepsy: a more detailed look. Int J Neurosci. 2014 Sep;124(9):627-34. doi: 10.3109/00207454.2013.866951. Epub 2013 Dec 18. Review. PubMed PMID: 24256446.

7: Wiffen PJ, Derry S, Moore RA, Lunn MP. Levetiracetam for neuropathic pain in adults. Cochrane Database Syst Rev. 2014 Jul 7;7:CD010943. doi: 10.1002/14651858.CD010943.pub2. Review. PubMed PMID: 25000215.

8: Chaudhry SA, Jong G, Koren G. The fetal safety of Levetiracetam: a systematic review. Reprod Toxicol. 2014 Jul;46:40-5. doi: 10.1016/j.reprotox.2014.02.004. Epub 2014 Mar 3. Review. PubMed PMID: 24602560.

9: Deshpande LS, Delorenzo RJ. Mechanisms of levetiracetam in the control of status epilepticus and epilepsy. Front Neurol. 2014 Jan 31;5:11. doi: 10.3389/fneur.2014.00011. eCollection 2014. Review. PubMed PMID: 24550884; PubMed Central PMCID: PMC3907711.

10: Wright C, Downing J, Mungall D, Khan O, Williams A, Fonkem E, Garrett D, Aceves J, Kirmani B. Clinical pharmacology and pharmacokinetics of levetiracetam. Front Neurol. 2013 Dec 4;4:192. doi: 10.3389/fneur.2013.00192. Review. PubMed PMID: 24363651; PubMed Central PMCID: PMC3850169.

11: Benge JF, Phenis RA, Bernett A, Cruz-Laureano D, Kirmani BF. Neurobehavioral effects of levetiracetam in patients with traumatic brain injury. Front Neurol. 2013 Dec 2;4:195. doi: 10.3389/fneur.2013.00195. Review. PubMed PMID: 24348459; PubMed Central PMCID: PMC3845013.

12: Shetty AK. Prospects of levetiracetam as a neuroprotective drug against status epilepticus, traumatic brain injury, and stroke. Front Neurol. 2013 Nov 4;4:172. doi: 10.3389/fneur.2013.00172. Review. PubMed PMID: 24204362; PubMed Central PMCID: PMC3816384.

13: Kirmani BF, Mungall D, Ling G. Role of intravenous levetiracetam in seizure prophylaxis of severe traumatic brain injury patients. Front Neurol. 2013 Nov 1;4:170. doi: 10.3389/fneur.2013.00170. Review. PubMed PMID: 24198810; PubMed Central PMCID: PMC3814517.

14: Fonkem E, Bricker P, Mungall D, Aceves J, Ebwe E, Tang W, Kirmani B. The role of levetiracetam in treatment of seizures in brain tumor patients. Front Neurol. 2013 Oct 7;4:153. doi: 10.3389/fneur.2013.00153. Review. PubMed PMID: 24109474; PubMed Central PMCID: PMC3791389.

15: Larkin TM, Cohen-Oram AN, Catalano G, Catalano MC. Overdose with levetiracetam: a case report and review of the literature. J Clin Pharm Ther. 2013 Feb;38(1):68-70. doi: 10.1111/j.1365-2710.2012.01361.x. Epub 2012 Jun 21. Review. PubMed PMID: 22725831.

16: Rösche J, Pohley I, Rantsch K, Walter U, Benecke R. [Experience with levetiracetam in the treatment of status epilepticus]. Fortschr Neurol Psychiatr. 2013 Jan;81(1):21-7. doi: 10.1055/s-0032-1312951. Epub 2012 Aug 13. Review. German. PubMed PMID: 22890440.

17: Mbizvo GK, Dixon P, Hutton JL, Marson AG. Levetiracetam add-on for drug-resistant focal epilepsy: an updated Cochrane Review. Cochrane Database Syst Rev. 2012 Sep 12;9:CD001901. doi: 10.1002/14651858.CD001901.pub2. Review. PubMed PMID: 22972056.

18: Babtain FA. Levetiracetam may worsen myoclonus in patients with juvenile myoclonic epilepsy: case reports. Clin Neuropharmacol. 2012 Jul-Aug;35(4):201-2. doi: 10.1097/WNF.0b013e31825eed8c. Review. PubMed PMID: 22805231.

19: Zelano J, Kumlien E. Levetiracetam as alternative stage two antiepileptic drug in status epilepticus: a systematic review. Seizure. 2012 May;21(4):233-6. doi: 10.1016/j.seizure.2012.01.008. Epub 2012 Feb 8. Review. PubMed PMID: 22321334.

20: Lyseng-Williamson KA. Spotlight on levetiracetam in epilepsy. CNS Drugs. 2011 Oct 1;25(10):901-5. doi: 10.2165/11208340-000000000-00000. Review. PubMed PMID: 21936590.

Explore Compound Types